N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a furan ring, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through various methods, including the Paal-Knorr synthesis.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrole or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the furan, indole, and pyrrolidine moieties using reagents such as acyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of epidermal growth factor receptor (EGFR), showing promise as an anticancer agent.
Biological Studies: The compound is used to investigate biological pathways involving indole and furan derivatives.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the epidermal growth factor receptor (EGFR), inhibiting its activity and thereby preventing the proliferation of cancer cells.
Pathways Involved: It interferes with the EGFR signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole-furan derivative with similar biological activity.
2-furan-2-yl-2-pyrrolidin-1-yl-ethylamine: A compound with a similar structural motif but different biological properties.
Uniqueness
N-(furan-2-ylmethyl)-2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}acetamide is unique due to its specific combination of furan, indole, and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to inhibit EGFR makes it a valuable compound in cancer research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-19(22-12-15-6-5-11-28-15)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)23-9-3-4-10-23/h1-2,5-8,11,13H,3-4,9-10,12,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZGAUNSWLXJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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